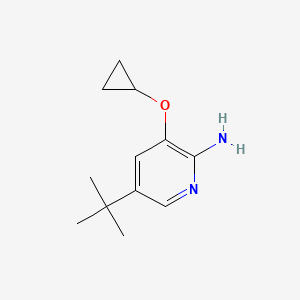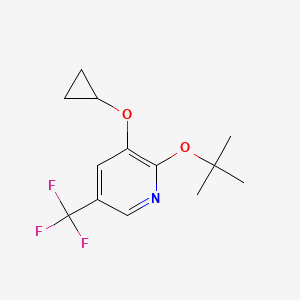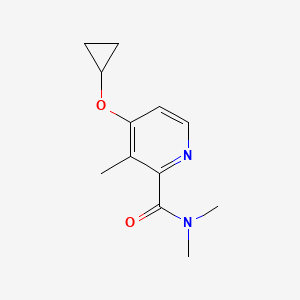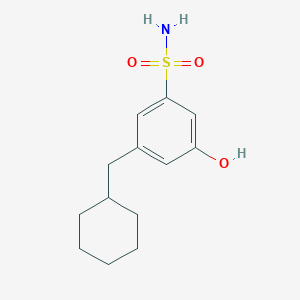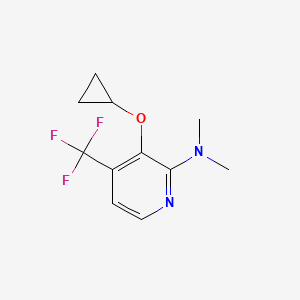![molecular formula C7H7ClN2OS B14841950 4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)
4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that features a unique fusion of furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is then heated to reflux, and the reaction is monitored using TLC. After the reaction, the mixture is concentrated under reduced pressure, and the pH is adjusted using hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization: Catalysts like Lewis acids or bases under reflux conditions.
Major Products:
Substituted Pyrimidines: Resulting from nucleophilic substitution.
Sulfoxides and Sulfones: From oxidation reactions.
Fused Ring Systems: From cyclization reactions.
Scientific Research Applications
4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine is utilized in various scientific research fields:
Medicinal Chemistry: As a building block in the synthesis of kinase inhibitors and other bioactive molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth and apoptosis .
Comparison with Similar Compounds
- 4-Chloro-2-(methylthio)pyrimidine
- 4-Chloro-2-methylthieno[3,2-d]pyrimidine
- 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
Comparison: 4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine is unique due to its fused furan-pyrimidine structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers enhanced stability and specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H7ClN2OS |
|---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanyl-5,7-dihydrofuro[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN2OS/c1-12-7-9-5-3-11-2-4(5)6(8)10-7/h2-3H2,1H3 |
InChI Key |
PRLGVGTWIGRXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(COC2)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


